![molecular formula C24H27N5O2 B560305 Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate CAS No. 1394854-51-3](/img/structure/B560305.png)
Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and the type of reactions it undergoes . It may also include its role in biological systems if applicable .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The choice of reactants, conditions, and catalysts can greatly affect the outcome of the synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
Crystal Structure Analysis
- Research on related compounds such as Dabigatran etexilate tetrahydrate has provided insights into the crystal structure and bonding characteristics of such molecules. The study by Liu et al. (2012) details the dihedral angles formed between different rings in the molecule and the involvement of water molecules in hydrogen bonding (Liu et al., 2012).
Synthesis and Chemical Reactivity
- Harutyunyan et al. (2015) explored the synthesis of related compounds by reacting substituted propanoic acids with aromatic amines, shedding light on the compound's potential chemical reactivity (Harutyunyan et al., 2015).
- Huansheng (2013) described the synthesis process of Dabigatran etexilate, which includes the use of ethyl 3-(pyridin-2ylamino)propanoate, highlighting the steps and conditions necessary for its production (Huansheng, 2013).
Anti-Cancer Activity
- Liu et al. (2019) conducted a study on a similar compound, focusing on its anti-gastric cancer activity. This research provides evidence of the potential therapeutic applications of these types of compounds in cancer treatment (Liu et al., 2019).
Miscellaneous Applications
- Reyes-García and Cid (2016) examined similar compounds for potential insecticidal activity, indicating the diverse applications of these chemical entities (Reyes-García & Cid, 2016).
- Ya-juan (2012) discussed an improved synthesis process for Dabigatran etexilate mesylate, which utilizes intermediates like ethyl 3-[3-amino-4-(methylamino)benzoylamino]-propanoate. This study highlights the practical aspects of synthesizing such compounds (Ya-juan, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and migration .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling cascades that are initiated by RET . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The inhibition of RET by this compound affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . By inhibiting RET, this compound can disrupt these pathways and their downstream effects, which include cell proliferation, survival, and migration .
Result of Action
The inhibition of RET by this compound has several molecular and cellular effects. In cancer cells with RET mutations or fusions, it can inhibit cell proliferation more effectively than other multi-kinase inhibitors . In vivo, it can effectively inhibit the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGVGSKBNXQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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